molecular formula C19H17ClN3O2- B12353286 5-[(3-Chlorocyclohexyl)amino]benzo[c][2,6]naphthyridine-8-carboxylate

5-[(3-Chlorocyclohexyl)amino]benzo[c][2,6]naphthyridine-8-carboxylate

Cat. No.: B12353286
M. Wt: 354.8 g/mol
InChI Key: ZXPPUNRSOYMXSG-UHFFFAOYSA-M
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Description

5-[(3-Chlorocyclohexyl)amino]benzo[c][2,6]naphthyridine-8-carboxylate is a chemical compound known for its potential applications in medicinal chemistry. It is a derivative of benzo[c][2,6]naphthyridine and contains a chlorocyclohexyl group, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of 5-[(3-Chlorocyclohexyl)amino]benzo[c][2,6]naphthyridine-8-carboxylate involves several steps. The key synthetic route includes the following steps:

    Formation of the benzo[c][2,6]naphthyridine core: This is typically achieved through a series of cyclization reactions starting from suitable precursors.

    Introduction of the chlorocyclohexyl group: This step involves the reaction of the benzo[c][2,6]naphthyridine core with a chlorocyclohexylamine derivative under specific conditions to form the desired compound.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

5-[(3-Chlorocyclohexyl)amino]benzo[c][2,6]naphthyridine-8-carboxylate undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorocyclohexyl group, to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-[(3-Chlorocyclohexyl)amino]benzo[c][2,6]naphthyridine-8-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound has been studied for its potential as a small molecule inhibitor in cancer therapy.

    Biological Research: The compound is used in biological studies to understand its effects on various cellular pathways and its potential as a therapeutic agent.

    Chemical Research: It serves as a model compound for studying the reactivity and properties of benzo[c][2,6]naphthyridine derivatives.

Mechanism of Action

The mechanism of action of 5-[(3-Chlorocyclohexyl)amino]benzo[c][2,6]naphthyridine-8-carboxylate involves its role as an inhibitor of protein CK2. CK2 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation and survival. By inhibiting CK2, this compound can disrupt these processes, leading to apoptosis and cell cycle arrest in cancer cells . The molecular targets and pathways involved include the Akt signaling pathway and downstream mediators such as p21 .

Comparison with Similar Compounds

Similar compounds to 5-[(3-Chlorocyclohexyl)amino]benzo[c][2,6]naphthyridine-8-carboxylate include other benzo[c][2,6]naphthyridine derivatives with different substituents. These compounds may have varying degrees of activity and specificity towards their targets. The uniqueness of this compound lies in its specific substitution pattern, which contributes to its potent inhibitory activity against CK2 .

Properties

Molecular Formula

C19H17ClN3O2-

Molecular Weight

354.8 g/mol

IUPAC Name

5-[(3-chlorocyclohexyl)amino]benzo[c][2,6]naphthyridine-8-carboxylate

InChI

InChI=1S/C19H18ClN3O2/c20-12-2-1-3-13(9-12)22-18-15-6-7-21-10-16(15)14-5-4-11(19(24)25)8-17(14)23-18/h4-8,10,12-13H,1-3,9H2,(H,22,23)(H,24,25)/p-1

InChI Key

ZXPPUNRSOYMXSG-UHFFFAOYSA-M

Canonical SMILES

C1CC(CC(C1)Cl)NC2=NC3=C(C=CC(=C3)C(=O)[O-])C4=C2C=CN=C4

Origin of Product

United States

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